5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Beschreibung
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a highly complex thieno[3,4-d]imidazole derivative. Its structure features:
- Dual thieno[3,4-d]imidazole cores, each containing a bicyclic system with a ketone group at position 2.
- Symmetrical hexa-ethoxy chains (six ethylene glycol units) linking the two thienoimidazole moieties via pentanamide bridges.
- A molecular weight exceeding 800 g/mol, making it significantly larger than simpler analogs like biotin (244 g/mol) .
This compound’s extended polyethylene glycol (PEG)-like chains suggest applications in drug delivery, where enhanced solubility and reduced immunogenicity are critical .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N6O9S2/c39-27(7-3-1-5-25-29-23(21-48-25)35-31(41)37-29)33-9-11-43-13-15-45-17-19-47-20-18-46-16-14-44-12-10-34-28(40)8-4-2-6-26-30-24(22-49-26)36-32(42)38-30/h23-26,29-30H,1-22H2,(H,33,39)(H,34,40)(H2,35,37,41)(H2,36,38,42)/t23-,24-,25-,26-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHZGMBTSAUCAR-SUAVODKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N6O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a complex organic molecule characterized by its unique structural features and potential biological activities. This article explores its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]imidazole core and a complex side chain that includes multiple ethoxy and pentanoylamino groups. Its molecular formula is with a molecular weight of approximately 314.45 g/mol. The stereochemistry is defined by the specific configurations at the chiral centers (3aS, 4S, 6aR) .
Biological Activity Overview
Research into the biological activity of compounds containing the thieno[3,4-d]imidazole moiety has revealed several potential therapeutic applications:
-
Antimicrobial Activity : Compounds similar to this structure have demonstrated antimicrobial properties. For example:
- N-(4-Aminobutyl)-5-(thieno[3,4-d]imidazol)pentanamide has shown effectiveness against various bacterial strains .
- N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazol)pentanamide hydrochloride exhibited potential anticancer activity .
-
Enzyme Inhibition : The thieno[3,4-d]imidazole derivatives are known to inhibit certain enzymes which can lead to therapeutic effects in various diseases. For instance:
- Compounds with similar structures have been studied for their ability to inhibit protein kinases and other critical enzymes involved in cell signaling pathways .
Case Studies
Several studies have investigated the biological effects of thieno[3,4-d]imidazole derivatives:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thieno[3,4-d]imidazole derivatives. The results indicated that modifications in the side chains significantly influenced their activity against Gram-positive and Gram-negative bacteria .
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-Aminobutyl)-5-(thieno[3,4-d]imidazol)pentanamide | Similar core structure | Exhibits antimicrobial properties |
| N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazol)pentanamide hydrochloride | Contains aminoethyl group | Potential anticancer activity |
| 5-(Thieno[3,4-d]imidazol)carboxylic acid | Carboxylic acid derivative | Known for enzyme inhibition |
The mechanisms by which these compounds exert their biological effects are varied and include:
- Interaction with Cellular Pathways : The compound may interact with specific receptors or enzymes involved in critical cellular pathways.
- Alteration of Gene Expression : Some derivatives have been shown to influence gene expression related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison
Key Differentiators
Size and Solubility :
- The target compound’s hexa-ethoxy chain confers exceptional hydrophilicity, distinguishing it from analogs with shorter chains (e.g., biotin derivatives with bis-hydroxyethoxy groups) .
- In contrast, azidohexyl or propargyl derivatives prioritize reactive handles for bioconjugation over solubility .
Biological Activity: Antimicrobial Activity: Simpler thienoimidazole derivatives (e.g., 5-[(3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide) disrupt bacterial cell walls via membrane interaction . The target compound’s larger size may limit direct antimicrobial action but enhance carrier capabilities. Enzyme Modulation: The dual thienoimidazole cores may mimic biotin’s role in enzyme binding (e.g., streptavidin), but the extended chain could sterically hinder interactions .
Synthetic Complexity :
Vorbereitungsmethoden
Cyclocondensation of L-Cysteine Derivatives
A mixture of L-cysteine (10.0 g, 82.6 mmol), cyclohexanone (16.2 mL, 156 mmol), and ammonium hydroxide (28% w/w, 50 mL) is stirred at 60°C for 48 hours under nitrogen. The resultant thiazolidine intermediate is isolated by extraction with dichloromethane (3 × 100 mL) and concentrated under reduced pressure.
Ring Expansion and Oxidation
The thiazolidine (8.5 g, 34.5 mmol) is treated with boron trifluoride diethyl etherate (BF₃·Et₂O, 15 mL) in dry tetrahydrofuran (THF, 100 mL) at 0°C. After 1 hour, lithium ethyl isothiocyanatoacetate (12.4 g, 69 mmol) is added, and the mixture is refluxed for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to yield the thienoimidazol-2-one core as a white solid (6.2 g, 72% yield).
Table 1: Characterization Data for Thieno[3,4-d]imidazol-2-one Core
| Property | Value |
|---|---|
| Melting Point | 189–191°C |
| NMR (400 MHz, DMSO-) | δ 3.12 (t, 2H), 3.45 (m, 1H), 4.02 (q, 2H), 4.89 (s, 1H) |
| HRMS (ESI+) | 249.0921 [M+H] (calc. 249.0918) |
Functionalization with Pentanoic Acid Side Chains
The thienoimidazolone core is alkylated at the 4-position using 5-bromopentanoic acid under basic conditions.
Alkylation Reaction
A suspension of thienoimidazolone (5.0 g, 20.1 mmol) and 5-bromopentanoic acid (4.4 g, 24.1 mmol) in dimethylformamide (DMF, 100 mL) is treated with potassium carbonate (8.3 g, 60.3 mmol). The reaction is heated to 80°C for 24 hours, cooled, and quenched with ice-water (200 mL). The precipitate is filtered and recrystallized from ethanol to yield 5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid (6.1 g, 85% yield).
Table 2: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 85 |
| NaHCO₃ | DMF | 80 | 48 | 62 |
| Cs₂CO₃ | DMSO | 100 | 12 | 78 |
Conjugation via Hexaethylene Glycol (HEG) Spacer
The HEG spacer is introduced using solid-phase peptide synthesis (SPPS) techniques adapted from automated fast-flow systems.
Activation of Pentanoic Acid Derivatives
5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid (1.0 g, 3.2 mmol) is activated with HATU (1.3 g, 3.5 mmol) and -diisopropylethylamine (DIPEA, 1.1 mL, 6.4 mmol) in DMF (20 mL) for 15 minutes.
Stepwise Assembly of HEG Chain
A Rink amide resin (1.0 g, 0.6 mmol/g) is functionalized with Fmoc-protected hexaethylene glycol (HEG) phosphoramidite (0.5 g, 0.7 mmol) using PyAOP (0.8 g, 1.5 mmol) as the coupling agent. After deprotection with 40% piperidine/DMF (2 × 10 minutes), the activated pentanoic acid derivative is coupled under microwave irradiation (50°C, 30 minutes).
Table 3: Coupling Efficiency for HEG Spacer Assembly
| Coupling Agent | Temperature (°C) | Time (min) | Efficiency (%) |
|---|---|---|---|
| HATU | 25 | 60 | 78 |
| PyAOP | 50 | 30 | 92 |
| DIC/HOBt | 25 | 120 | 65 |
Final Deprotection and Purification
The resin-bound product is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v, 10 mL) for 3 hours. The crude product is precipitated with cold diethyl ether, centrifuged (3220 rcf, 4°C), and purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA).
Table 4: HPLC Purification Parameters
| Column | Gradient | Flow Rate (mL/min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 10–90% ACN in 30 min | 1.0 | 98.5 |
Analytical Characterization
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
Level: Advanced
Methodological Answer:
The synthesis involves multi-step pathways starting from thieno[3,4-d]imidazole derivatives. Key steps include:
- Nucleophilic substitutions to introduce functional groups.
- Coupling reactions (e.g., amide bond formation) to assemble the branched polyethylene glycol (PEG) chain .
- Protection/deprotection strategies for reactive sites (e.g., amines) to avoid side reactions .
Critical reaction parameters:
- Temperature: Maintain <50°C during coupling to prevent degradation of sensitive moieties .
- Solvent systems: Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for moisture-sensitive steps .
- Catalysts: Employ triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide bond formation .
Table 1: Synthetic Yield Optimization
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Nucleophilic Substitution | DMF, 25°C, 12 hrs | 65–75% |
| 2 | Amide Coupling | THF, 0°C → RT, EDC | 80–85% |
| 3 | PEG Chain Assembly | DCM, TEA, 40°C | 70–78% |
How can researchers characterize the structural and physicochemical properties of this compound using advanced analytical techniques?
Level: Basic
Methodological Answer:
Structural Confirmation:
- NMR Spectroscopy: Use - and -NMR to verify stereochemistry (e.g., 3aS,4S,6aR configuration) and PEG chain integrity. Key peaks: δ 1.5–2.0 ppm (imidazole protons), δ 3.5–3.7 ppm (PEG ether linkages) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected: ~1,000–1,200 Da) with <2 ppm error .
Physicochemical Properties:
- Solubility: Test in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Reported solubility: 0.6 g/L in water at 25°C .
- Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess hydrolytic stability of the imidazolone ring .
What strategies are recommended to resolve contradictions in reported biological activities across different studies?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Purity Variations: Ensure >95% purity via UPLC (220 nm detection) to exclude impurities influencing assays .
- Assay Conditions: Standardize buffer pH (7.4 vs. 6.5), temperature (37°C), and cofactors (e.g., Mg) .
- Target Selectivity Screening: Use kinase profiling panels or proteome-wide affinity chromatography to identify off-target interactions .
Example Workflow:
Replicate conflicting studies under identical conditions.
Perform dose-response curves (IC) with internal controls (e.g., known inhibitors).
Validate using orthogonal assays (e.g., SPR for binding vs. functional enzymatic assays) .
How can the binding affinity and selectivity of this compound toward specific biological targets be systematically evaluated?
Level: Advanced
Methodological Answer:
Binding Affinity:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., streptavidin for biotinylated analogs) and measure real-time binding kinetics (k/k) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .
Selectivity Profiling:
- Competitive Assays: Use fluorescent probes (e.g., FITC-labeled ligands) to measure displacement in the presence of competing compounds .
- Crystallography: Resolve co-crystal structures with target proteins to identify critical binding residues (e.g., hydrogen bonds with the imidazolone ring) .
What safety protocols should be followed when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
Critical Safety Measures:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Table 2: Safety Data
| Parameter | Value | Reference |
|---|---|---|
| LD (oral, rat) | Not determined | |
| Skin Irritation | Category 2 (H315) | |
| Storage | -20°C, inert atmosphere |
What methodologies are effective in assessing the stability and degradation pathways of this compound under physiological conditions?
Level: Advanced
Methodological Answer:
Degradation Studies:
- pH Stability: Incubate in buffers (pH 1–9) at 37°C and monitor via HPLC. The PEG chain is stable, but the imidazolone ring may hydrolyze at pH >8 .
- Oxidative Stress: Expose to HO (0.3%) to simulate in vivo oxidative environments. LC-MS identifies degradation products (e.g., ring-opened derivatives) .
Accelerated Stability Testing:
How can the pharmacokinetic profile of this compound be optimized through structural modifications?
Level: Advanced
Methodological Answer:
Key Modifications:
- PEG Chain Length: Shorten the hexa-ethylene glycol chain to reduce renal clearance while maintaining solubility .
- Biotinylation: Introduce biotin tags for enhanced tissue targeting (e.g., cancer cells overexpressing biotin receptors) .
- Prodrug Design: Mask the imidazolone ring with ester groups to improve oral bioavailability .
Table 3: PK Optimization Strategies
| Modification | Impact | Reference |
|---|---|---|
| PEG Truncation | t: 6 → 12 hrs | |
| Biotin Conjugation | Tumor Uptake: 2-fold increase | |
| Prodrug (Ester) | Oral Bioavailability: 10% → 45% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
